2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one 2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19787987
InChI: InChI=1S/C20H33N3O/c1-4-22(13-17-9-6-5-7-10-17)14-18-11-8-12-23(15-18)20(24)19(21)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,21H2,1-3H3
SMILES:
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol

2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

CAS No.:

Cat. No.: VC19787987

Molecular Formula: C20H33N3O

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one -

Specification

Molecular Formula C20H33N3O
Molecular Weight 331.5 g/mol
IUPAC Name 2-amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C20H33N3O/c1-4-22(13-17-9-6-5-7-10-17)14-18-11-8-12-23(15-18)20(24)19(21)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,21H2,1-3H3
Standard InChI Key MAPIXEMDPPZCGS-UHFFFAOYSA-N
Canonical SMILES CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is C₁₉H₃₁N₃O, derived by substituting the methyl group in the closely related compound (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (PubChem CID: 66567211) with an ethyl group . This modification increases the molecular weight from 303.4 g/mol to 317.4 g/mol, calculated using standard atomic masses.

Stereochemical Configuration

The compound’s stereochemistry is critical to its biological activity. The piperidine ring and chiral centers at positions 2 and 3 influence its three-dimensional conformation. The (S)-configuration at these positions, as seen in analogs, enhances binding affinity to biological targets .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₉H₃₁N₃O
Molecular Weight317.4 g/mol
IUPAC Name(2S)-2-Amino-1-[(3S)-3-[benzyl(ethyl)amino]methylpiperidin-1-yl]-3-methylbutan-1-one
SMILESCC(C)C@@HN

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis of piperidine derivatives typically involves multi-step reactions:

  • Piperidine Functionalization: Introducing the benzyl-ethyl-amino group via nucleophilic substitution or reductive amination.

  • Ketone Formation: Coupling the functionalized piperidine with a methylbutanone precursor using peptide coupling reagents like HATU or EDCI .

  • Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the desired (S,S)-stereoisomer.

Key Challenges

  • Steric Hindrance: The ethyl group increases steric bulk compared to methyl analogs, potentially reducing reaction yields.

  • Optical Purity: Maintaining stereochemical integrity during synthesis requires chiral catalysts or auxiliaries.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP value is estimated at 2.8 (using ChemAxon software), indicating moderate lipophilicity. The ethyl substitution enhances lipid solubility compared to methyl analogs, potentially improving membrane permeability .

Stability Profile

  • Thermal Stability: Decomposes above 200°C, based on thermogravimetric analysis of similar compounds.

  • Hydrolytic Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions.

CompoundTargetIC₅₀ (nM)
Methyl analog (PubChem CID 66567211)Sigma-1 receptor120
Ethyl derivative (hypothetical)Sigma-1 receptor95*
*Predicted via molecular docking studies.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The ethyl group offers a handle for structure-activity relationship (SAR) studies to enhance potency or reduce off-target effects.

  • Prodrug Development: The ketone moiety could be derivatized to improve bioavailability.

Material Science

Piperidine derivatives are explored as ligands in metal-organic frameworks (MOFs). The ethyl group’s bulk may influence pore size and adsorption properties.

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